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Compound of Interest

Compound Name: Aminoquinol triphosphate

Cat. No.: B1667111

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, it
has been determined that there is a significant lack of detailed technical information regarding
Aminoquinol triphosphate with CAS number 3653-53-0. While the compound is listed by
several chemical suppliers, indicating its potential for research purposes, there is no publicly
available data on its synthesis, specific biological activity, mechanism of action, or established
experimental protocols.

The full chemical name for the active base of this compound is 7-Chloro-2-(o-chlorostyryl)-4-
((4-(diethylamino)-1-methylbutyl)amino)quinoline. The provided CAS number refers to the
triphosphate salt of this molecule.

Given the absence of specific data for Aminoquinol triphosphate, this guide will provide a
summary of the known biological activities and mechanisms of action of structurally related
aminoquinoline compounds, particularly in the context of their potential as antileishmanial
agents. It is crucial to emphasize that the information presented below is based on related
molecules and may not be directly applicable to Aminoquinol triphosphate (CAS 3653-53-0).
Further experimental investigation is required to characterize the specific properties of this
compound.

General Properties of the Aminoquinol Core
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Aminoquinoline-based compounds have been a cornerstone in the development of antiparasitic
drugs. The 4-aminoquinoline scaffold, in particular, is a well-established pharmacophore with
known activity against various pathogens.

Property Value Source

CAS Number 3653-53-0

Molecular Formula C26H40CI2N3012P3 --INVALID-LINK--
Molecular Weight 750.44 g/mol --INVALID-LINK--

Aminochinol triphosphate, 7-
Chloro-2-(o-chlorostyryl)-4-((4-

Synonyms (diethylamino)-1- --INVALID-LINK--
methylbutyl)amino)quinoline

triphosphate

Potential Biological Activity: Antileishmanial Effects
of Related Aminoquinolines

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several
studies have investigated the efficacy of various aminoquinoline derivatives against different
Leishmania species. While no data exists for Aminoquinol triphosphate, related compounds
have shown promise.

In Vitro and In Vivo Activity of Structurally Similar
Compounds

Studies on other 4-amino-7-chloroquinoline analogues have demonstrated activity against both
the promastigote and amastigote stages of Leishmania species.[1] For instance, certain novel
4-aminoquinoline derivatives have shown significant reduction in parasite load in Leishmania
infantum-infected mice when administered orally.[1] Some quinolin-(1H)-imines, which share a
quinoline core, have exhibited submicromolar IC50 values against intracellular L. infantum
parasites.[2]

Table of Antileishmanial Activity for Related Aminoquinoline Derivatives (Examples):
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Leishmania

Compound Class . Activity (IC50) Reference
Species
o o L. infantum
Quinolin-(1H)-imine ]
(intracellular 0.9 uM [2]
(Compound 1h) ]
amastigotes)
o o L. infantum
Quinolin-(1H)-imine )
(intracellular 0.7 uM [2]
(Compound 1n) )
amastigotes)

Amine-linked ]
L. amazonensis

Flavonoid-Quinacrine ] 0.3 uM [3]
) (amastigotes)

Hybrid

8-Aminoquinolines (6- L. tropica Among the most 4]

hydroxy derivatives) (intracellular) active tested

Postulated Mechanism of Action for Antileishmanial
Aminoquinolines

The precise mechanism of action for Aminoquinol triphosphate is unknown. However,
studies on related aminoquinolines suggest that their antileishmanial effects may stem from
interference with the parasite's mitochondrial function.

Key mechanistic insights from related compounds include:

« Inhibition of the Mitochondrial Respiratory Chain: Some 8-aminoquinolines are thought to
suppress the parasite's respiratory chain, potentially through inhibition of cytochrome ¢
reductase (complex Ill) or succinate dehydrogenase (complex II).[2] This leads to a rapid
decrease in intracellular ATP levels and depolarization of the mitochondrial membrane
potential.[2]

 Disruption of Oxygen Consumption: Certain quinolin-4(1H)-imines have been shown to
efficiently inhibit oxygen consumption in Leishmania parasites, further supporting the
hypothesis of mitochondrial dysfunction.[2]
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¢ Induction of Mitochondrial Swelling: Some N-substituted 2-aminoalkan-1-ol compounds,
which are also being investigated as leishmanicidal agents, have been observed to induce
severe mitochondrial swelling and vesiculation in Leishmania donovani.[5]

Logical Flow of a Hypothesized Mechanism of Action
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Caption: Hypothesized mechanism of antileishmanial aminoquinolines.

Leishmania Signaling Pathways as Potential Targets

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4335875/
https://www.benchchem.com/product/b1667111?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Leishmania parasites are known to manipulate host cell signaling pathways to ensure their
survival. While the direct targets of Aminoquinol triphosphate are unknown, understanding
these pathways is crucial for drug development. Key pathways involved in Leishmania infection
include:

o PI3K/Akt Pathway: This survival pathway is often activated by Leishmania to inhibit
apoptosis of the host cell, thereby creating a safe haven for parasite replication.[6][7]

o MAPK Pathways (JNK, p38, ERK):Leishmania can modulate MAPK signaling to suppress
the host's pro-inflammatory and pro-apoptotic responses.[6]

o JAK/STAT Pathway: The parasite can inhibit the IFN-y-mediated JAK/STAT signaling, which
is critical for macrophage activation and parasite clearance.[8]

e TLR Signaling:Leishmania can exploit Toll-like receptor (TLR) signaling to modulate the host
immune response and promote its intracellular survival.[9]

Host-Parasite Signaling Interaction Overview
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Caption: Manipulation of host cell signaling by Leishmania.

Experimental Protocols: General Methodologies for
Evaluating Antileishmanial Compounds

While specific protocols for Aminoquinol triphosphate are unavailable, the following are
standard assays used to evaluate the biological activity of potential antileishmanial drug
candidates.

In Vitro Promastigote Viability Assay

o Culture:Leishmania promastigotes are cultured in appropriate media (e.g., M199)
supplemented with fetal bovine serum at 26°C.

o Treatment: Log-phase promastigotes are seeded into 96-well plates and treated with serial
dilutions of the test compound.

¢ |ncubation: Plates are incubated for 48-72 hours.

 Viability Assessment: Parasite viability is determined using a resazurin-based assay or by
direct counting with a hemocytometer.

o Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response
curve.

In Vitro Amastigote Assay in Macrophages

o Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774) or primary bone
marrow-derived macrophages are cultured and seeded in multi-well plates.

« Infection: Macrophages are infected with stationary-phase Leishmania promastigotes or
amastigotes.

o Treatment: After infection and removal of extracellular parasites, the infected macrophages
are treated with various concentrations of the test compound.
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¢ |ncubation: The treated, infected cells are incubated for 48-72 hours.

¢ Quantification: The number of amastigotes per macrophage is determined by microscopy
after Giemsa staining or by using fluorescently labeled parasites.

» Data Analysis: The IC50 value against intracellular amastigotes is determined.

Cytotoxicity Assay

o Cell Culture: Mammalian cells (e.g., the macrophage line used in the amastigote assay or a
standard cell line like HEK293) are cultured and seeded in 96-well plates.

o Treatment: Cells are treated with the same concentrations of the test compound as in the
antiparasitic assays.

e Incubation: Plates are incubated for the same duration as the parasite assays.

 Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or
resazurin.

o Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index
(S1) is then determined (SI = CC50 / IC50) to assess the compound's specificity for the
parasite.

Workflow for Antileishmanial Drug Screening
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Caption: General workflow for antileishmanial drug discovery.
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Conclusion and Future Directions

Aminoquinol triphosphate (CAS 3653-53-0) represents a chemical entity with a scaffold
known for its antiparasitic properties. However, a significant gap in knowledge exists regarding
its specific biological effects. The information provided in this guide on related aminoquinoline
compounds suggests that a potential avenue of investigation for Aminoquinol triphosphate
would be its activity against Leishmania species, with a focus on its impact on mitochondrial
function.

Future research should prioritize:

o Chemical Synthesis and Characterization: Development and publication of a robust and
reproducible synthesis protocol for Aminoquinol triphosphate, followed by its complete
analytical characterization.

 In Vitro Biological Evaluation: Systematic screening of the compound against a panel of
Leishmania species and other relevant pathogens to determine its IC50 values.

¢ Mechanism of Action Studies: Investigation into how the compound exerts its biological
effects, including assays for mitochondrial respiration, membrane potential, and ATP
production.

» Host Cell Interaction Studies: Elucidation of how the compound may modulate host cell
signaling pathways during infection.

Without such fundamental data, the potential of Aminoquinol triphosphate as a research tool
or therapeutic agent remains speculative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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